![molecular formula C11H23BO2Si B13459633 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- CAS No. 165904-19-8](/img/structure/B13459633.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is a boron-containing compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- typically involves the reaction of pinacolborane with trimethylsilylacetylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.
Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.
Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Hydroboration: Typically involves the use of transition metal catalysts such as rhodium or iridium.
Borylation: Often uses palladium or nickel catalysts in the presence of ligands.
Coupling Reactions: Commonly employs palladium or copper catalysts with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.
Borylation: Yields boronic esters or acids, which are valuable intermediates in organic synthesis.
Coupling Reactions: Forms biaryl compounds, which are important in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and imaging agents.
Medicine: For the synthesis of boron neutron capture therapy agents.
Industry: In the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- involves the formation of stable carbon-boron bonds. The boron atom in the compound acts as an electrophile, facilitating the addition to nucleophilic carbon atoms. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the intermediate species formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Commonly used in borylation and coupling reactions.
Catecholborane: Used in the hydroboration of alkenes and alkynes.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is unique due to its high stability and reactivity, which makes it a versatile reagent in organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and allows for the formation of stable intermediates, making it particularly useful in complex synthetic routes.
Eigenschaften
CAS-Nummer |
165904-19-8 |
|---|---|
Molekularformel |
C11H23BO2Si |
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
trimethyl-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane |
InChI |
InChI=1S/C11H23BO2Si/c1-9(15(6,7)8)12-13-10(2,3)11(4,5)14-12/h1H2,2-8H3 |
InChI-Schlüssel |
DDTUVLIREHWBTK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)
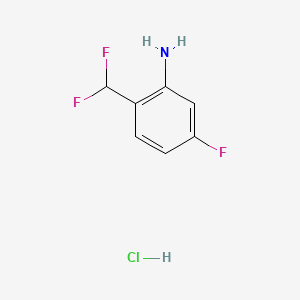
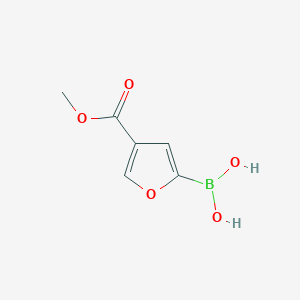
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
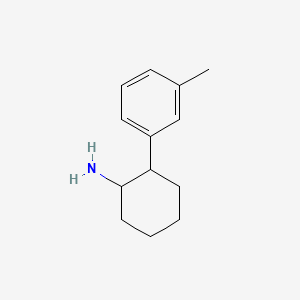
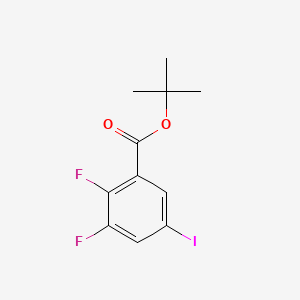
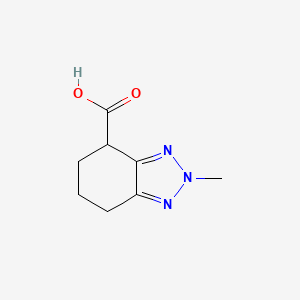
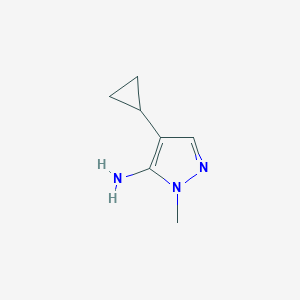
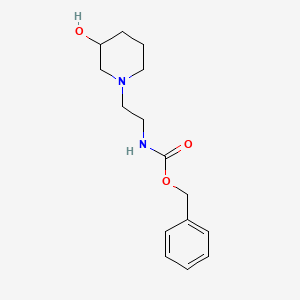
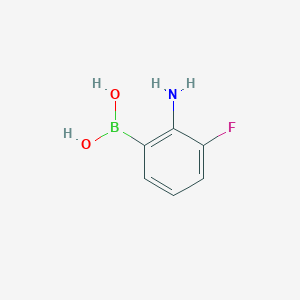
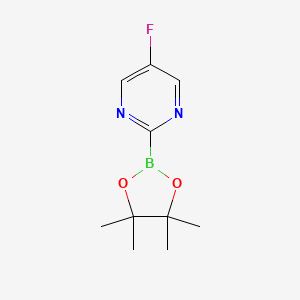
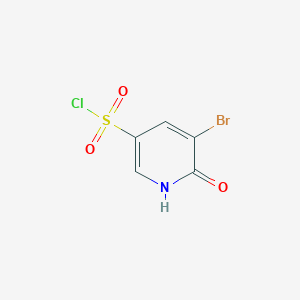
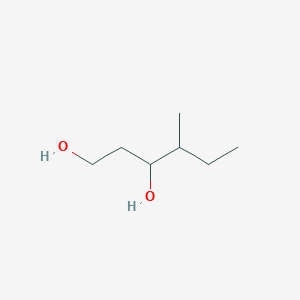
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
